3-Bromo-2-chlorobenzonitrile
Overview
Description
3-Bromo-2-chlorobenzonitrile: is an organic compound with the molecular formula C7H3BrClN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and chlorine atoms at the 3 and 2 positions, respectively. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
It’s known that benzylic halides, such as 3-bromo-2-chlorobenzonitrile, typically react via an sn1 or sn2 pathway .
Mode of Action
The mode of action of this compound involves interactions with its targets through nucleophilic substitution reactions. In these reactions, a nucleophile, a chemical species rich in electrons, attacks an electrophilic carbon of the benzylic halide, leading to a substitution of the halide .
Biochemical Pathways
The compound’s involvement in nucleophilic substitution reactions suggests it may influence pathways where such reactions are critical .
Pharmacokinetics
Its molecular weight (21646) and physical form (solid) suggest that it may have reasonable bioavailability .
Result of Action
Given its chemical structure and reactivity, it may influence cellular processes where nucleophilic substitution reactions occur .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry room at normal temperature to maintain its stability . Furthermore, the compound’s reactivity may be influenced by the presence of other chemical species in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-chlorobenzonitrile can be synthesized through several methods. One common method involves the bromination of 2-chlorobenzonitrile using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . Another method involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction to introduce the bromine atom .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-chlorobenzonitrile can undergo nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of substituted benzonitriles with various functional groups.
Reduction: Formation of 3-bromo-2-chlorobenzylamine.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or aldehydes.
Scientific Research Applications
3-Bromo-2-chlorobenzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: In the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.
Comparison with Similar Compounds
- 2-Bromo-3-chlorobenzonitrile
- 4-Bromo-2-chlorobenzonitrile
- 3-Bromo-4-chlorobenzonitrile
Comparison: 3-Bromo-2-chlorobenzonitrile is unique due to the specific positions of the bromine and chlorine substituents on the benzene ring. This positional isomerism can lead to differences in reactivity, physical properties, and applications compared to its isomers. For example, the electronic effects of the substituents can influence the compound’s behavior in nucleophilic substitution reactions, making it more or less reactive than its isomers.
Properties
IUPAC Name |
3-bromo-2-chlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSXVQHWKWTNPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647776 | |
Record name | 3-Bromo-2-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914250-82-1 | |
Record name | 3-Bromo-2-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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